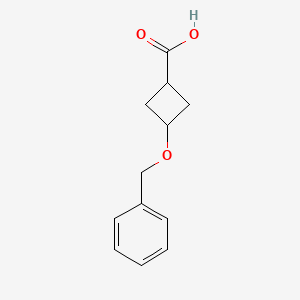

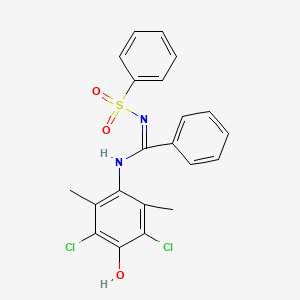

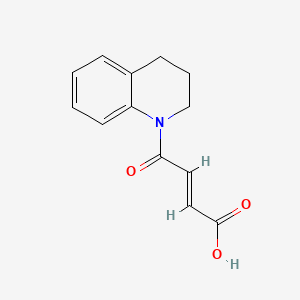

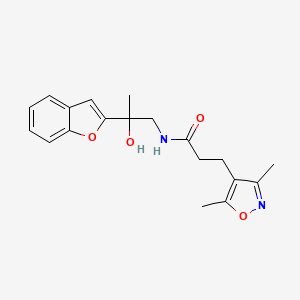

(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Potential as GSK-3 Inhibitors

Research by Kamila and Biehl (2012) involved the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, including compounds similar to the one , as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3) (S. Kamila & E. Biehl, 2012).

Anticancer Agents

Penthala et al. (2011) synthesized and evaluated novel N-benzyl aplysinopsin analogs, related to the compound of interest, for their in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some derivatives exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, indicating their potential as anticancer agents (N. R. Penthala, T. R. Yerramreddy, & P. Crooks, 2011).

Supramolecular Structures

Delgado et al. (2005) studied the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, providing insights into their hydrogen-bonded dimers, chains of rings, and sheets. These structural analyses contribute to understanding the compound's potential applications in designing molecules with specific physical and chemical properties (P. Delgado et al., 2005).

Xanthine Oxidase Inhibitory Properties

A study by Smelcerovic et al. (2015) on 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, assessed their inhibitory activity against xanthine oxidase and their anti-inflammatory response, highlighting potential therapeutic applications (Z. Smelcerovic et al., 2015).

Crystal Structure and Computational Studies

Khelloul et al. (2016) characterized a thiazolidin-4-one derivative, including (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, through X-ray single crystal diffraction and theoretical investigations, contributing to the structural understanding of such compounds (N. Khelloul et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c22-19-21(12-13-6-2-1-3-7-13)18(23)17(24-19)10-14-11-20-16-9-5-4-8-15(14)16/h1-11,23H,12H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMOXJFYQRAUNV-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)